molecular formula C28H35N5O6S B11629139 2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline

2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline

Cat. No.: B11629139
M. Wt: 569.7 g/mol
InChI Key: TWSIHHOLEDLUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]aniline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a nitro group, a sulfonyl group, and a piperazine ring, among other features

Preparation Methods

The synthesis of 2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the nitration of aniline derivatives to introduce the nitro group. This is followed by the sulfonylation of piperazine with 3-nitrobenzenesulfonyl chloride. The final step involves coupling the sulfonylated piperazine with the nitrated aniline derivative under basic conditions to form the target compound. Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups. Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interactions with various biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline involves its interaction with specific molecular targets. The nitro and sulfonyl groups are key functional groups that can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline can be compared with other compounds that have similar functional groups or structural features. Some similar compounds include:

    2-nitroaniline derivatives: These compounds share the nitro group and aniline backbone but differ in other substituents.

    Sulfonyl piperazine derivatives: These compounds have the sulfonyl piperazine moiety but may have different aromatic rings or other functional groups.

    Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds share the tricyclic structure but differ in the attached functional groups. The uniqueness of this compound lies in its combination of these features, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C28H35N5O6S

Molecular Weight

569.7 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]aniline

InChI

InChI=1S/C28H35N5O6S/c1-19(28-16-20-11-21(17-28)13-22(12-20)18-28)29-26-15-23(5-6-27(26)33(36)37)30-7-9-31(10-8-30)40(38,39)25-4-2-3-24(14-25)32(34)35/h2-6,14-15,19-22,29H,7-13,16-18H2,1H3

InChI Key

TWSIHHOLEDLUNX-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)S(=O)(=O)C6=CC=CC(=C6)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.